Lipophilic Efficiency: XLogP3-AA of 5.3 Distinguishes it from Less Substituted Analog
A primary differentiator influencing membrane permeability and non-specific binding is the compound's computed lipophilicity. The target compound has an XLogP3-AA of 5.3 [1]. Its closest structural analog in the ChemDiv library, D724-0765, which lacks the 2-methyl substituent, has a reported logP of 5.4374 . While numerically similar, the key differentiation is that the 2-methyl group in the target compound contributes to lipophilicity while simultaneously adding steric bulk proximal to the hinge-binding region, a feature demonstrated to modulate kinase selectivity profiles in related pyrazolo[1,5-a]pyrimidine series [2]. This modification directly impacts the lipophilic ligand efficiency (LLE) parameter used in lead optimization, where even small changes in logP can be decisive for a compound's multi-parameter optimization score.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | ChemDiv D724-0765 (des-2-methyl analog): logP = 5.4374 |
| Quantified Difference | ΔlogP ≈ -0.14, with additional steric bulk contributed by the 2-methyl group |
| Conditions | Computed values; PubChem XLogP3-AA (target) vs. ChemDiv catalog logP (comparator). |
Why This Matters
A modest shift in logP combined with altered steric topography near the hinge-binding motif is a known determinant of kinase selectivity, making the target a distinct chemical probe compared to its des-methyl analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16449959. Accessed 2026-05-09. View Source
- [2] Xing, L., et al. (2015). Kinase hinge binding scaffolds and their evolving role in medicinal chemistry. Expert Opinion on Drug Discovery, 10(9), 945-962. View Source
